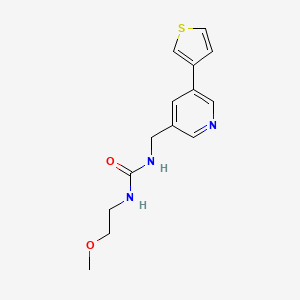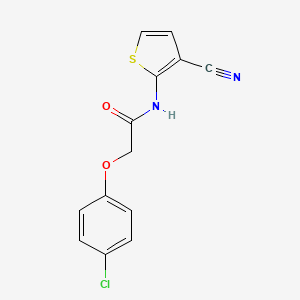
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors have been shown to have a variety of potential applications in the fields of immunology, oncology, and inflammation research.
科学的研究の応用
Potential Pesticide Applications
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide and its derivatives have been characterized for potential use as pesticides. X-ray powder diffraction data of these compounds, including experimental and calculated peaks positions, relative peak intensities, and unit-cell parameters, have been reported (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Structural Analysis
This compound has been synthesized and structurally characterized through various spectroscopic studies and single crystal X-ray crystallography. The crystal packing is stabilized by hydrogen bonds, and computational studies including density functional theory (DFT) and Fukui function analysis have been conducted. Its interaction with DNA bases has been explored through charge transfer methods (Cakmak et al., 2022).
Antibacterial Applications
Several derivatives of this compound have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. QSAR studies of these compounds indicate a positive contribution of substituents, suggesting an increase in hydrophobicity or steric bulk character (Desai, Shah, Bhavsar, & Saxena, 2008).
Crystal Structure Studies
The crystal structures of related acetamides have been examined, revealing complex sheet formations built from hydrogen bonds. These studies provide insight into the molecular interactions and stability of these compounds (Narayana et al., 2016).
Antitumor Activity
Some derivatives have been evaluated for their potential antitumor activity. The synthesis and evaluation of these derivatives provide insights into their effectiveness against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Nonlinear Optical Properties
The nonlinear optical properties of related crystalline structures have been investigated to understand their potential in photonic devices such as optical switches and modulators. This research contributes to the understanding of the material's optical behavior (Castro et al., 2017).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-1-3-11(4-2-10)18-8-12(17)16-13-9(7-15)5-6-19-13/h1-6H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZKGHLDZFLUCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

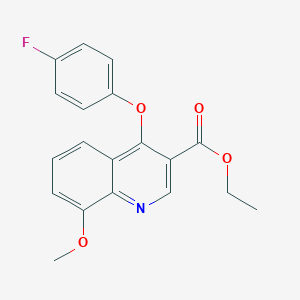
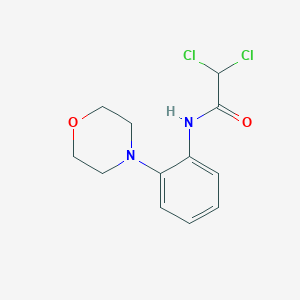
![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
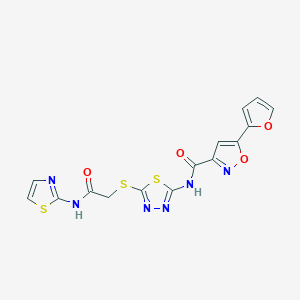
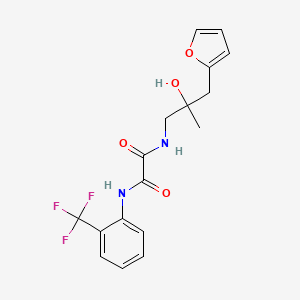
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
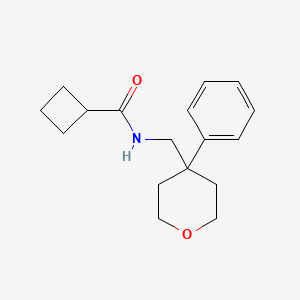
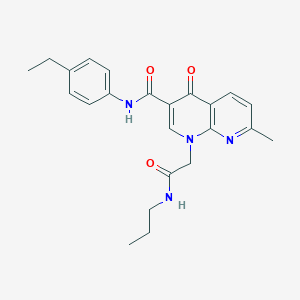
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)
![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)
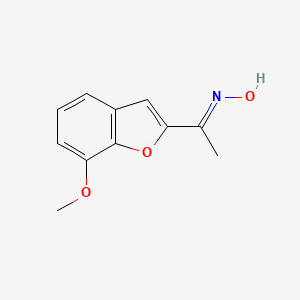
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)
